8,8-dimethyl-2-[(3-methylbutyl)sulfanyl]-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
8,8-Dimethyl-2-[(3-methylbutyl)sulfanyl]-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a pyrimidoquinoline derivative characterized by a complex heterocyclic core. Its structure includes a 4-nitrophenyl substituent at position 5, a 3-methylbutylsulfanyl group at position 2, and dimethyl substituents at position 6. The nitro group confers electron-withdrawing properties, while the sulfanyl and alkyl groups influence hydrophobicity and stereoelectronic interactions.
Properties
Molecular Formula |
C24H28N4O4S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
8,8-dimethyl-2-(3-methylbutylsulfanyl)-5-(4-nitrophenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H28N4O4S/c1-13(2)9-10-33-23-26-21-20(22(30)27-23)18(14-5-7-15(8-6-14)28(31)32)19-16(25-21)11-24(3,4)12-17(19)29/h5-8,13,18H,9-12H2,1-4H3,(H2,25,26,27,30) |
InChI Key |
GMLTTZGLOHTZJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
Biological Activity
8,8-Dimethyl-2-[(3-methylbutyl)sulfanyl]-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrimidoquinolines, which have been studied for various pharmacological effects including anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound features a pyrimidine core fused with a quinoline structure. Its molecular formula is C20H24N4O3S, and it possesses multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrimidoquinolines as anticancer agents. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. The presence of the nitrophenyl group is believed to enhance its cytotoxicity against various cancer cell lines.
Case Study : A study evaluated the anticancer effects of related compounds in vitro on human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth and induced apoptosis through the activation of caspase pathways .
Antimicrobial Activity
Pyrimidoquinolines have also been explored for their antimicrobial properties. The presence of sulfur and nitro groups in the structure may enhance their efficacy against bacterial strains.
Research Findings : In vitro tests demonstrated that compounds similar to this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria .
Cardioprotective Effects
Another area of interest is the cardioprotective potential of this compound. Research suggests that quinoline derivatives can mitigate oxidative stress and apoptosis in cardiac cells.
Mechanism : The cardioprotective effects are attributed to the modulation of signaling pathways such as Akt and NF-κB. In a study involving H9c2 cardiomyocytes treated with doxorubicin (a chemotherapeutic agent known for its cardiotoxicity), co-treatment with related compounds resulted in increased cell viability and reduced markers of apoptosis .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The pyrimido[4,5-b]quinoline scaffold is shared among analogs, but substituent variations critically alter physicochemical and binding properties:
Key Observations :
Crystallographic and Spectroscopic Data
- IR and NMR Profiles: The target compound’s carbonyl stretches (C=O at ~1705 cm⁻¹) and aromatic C-H bends (750–850 cm⁻¹) align with pyrimidoquinoline derivatives, but the nitro group introduces distinct absorption near 1515–1564 cm⁻¹ (asymmetric NO2 stretch) . Comparative ^1H NMR data reveal upfield shifts for aliphatic protons in dimethyl-substituted analogs (δ 0.85–2.58 ppm) versus downfield shifts in formylated derivatives (δ 5.10 ppm for aldehyde protons) .
Pharmacological and Bioactivity Comparisons
Similarity Indexing and Predictive Modeling
- Tanimoto Coefficient Analysis :
Structural similarity indices (e.g., Tanimoto >70%) suggest moderate overlap with HDAC inhibitors like SAHA, particularly in pharmacophore features such as zinc-binding sulfhydryl groups . - Docking Studies :
The nitro group may engage in charge-transfer interactions with kinase targets (e.g., PERK, ROCK1), while the sulfanyl group contributes to hydrophobic contacts with residues like Met7 or Asp144, as observed in homology models .
Bioactivity Clustering
Drug-Likeness Parameters
Implications :
- The target’s higher logP (3.2 vs.
Challenges and Limitations
- Synthetic Complexity : The nitro group complicates purification due to reactivity, whereas methoxy/furan analogs are more stable but less potent in preliminary screens .
Preparation Methods
Reaction Conditions
-
Reactants : Equimolar amounts of 6-amino-1,3-dimethyluracil (1.0 mmol), dimedone (1.0 mmol), and 4-nitrobenzaldehyde (1.0 mmol).
-
Catalyst : Piperidine (0.1 eq) accelerates the Mannich-type cyclocondensation.
-
Workup : Cooling, filtration, and recrystallization from ethanol yield the intermediate 5-(4-nitrophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione as a pale-yellow solid (65–72% yield).
Table 1: Optimization of Core Synthesis
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol, reflux | 68 | 98.5 |
| Ultrasound, 50°C | 72 | 99.1 |
| Acetic acid, reflux | 63 | 97.8 |
Ultrasound irradiation (40 kHz, 50°C) enhances reaction efficiency, reducing time to 3 hours.
Introduction of the 3-Methylbutylsulfanyl Group
The thioether moiety at position 2 is introduced via nucleophilic substitution using 3-methylbutylsulfanyl chloride or 3-methylbutyl iodide under basic conditions.
Alkylation Protocol
-
Substrate : 5-(4-Nitrophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione (1.0 mmol).
-
Reagent : 3-Methylbutyl iodide (1.2 eq) in anhydrous DMF.
-
Base : Sodium hydride (1.5 eq) at 0°C, warmed to room temperature for 12 hours.
-
Workup : Quenching with ice water, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/EtOAc 3:1) yield the target compound as a white solid (58% yield).
Alternative Thiolation Route
Table 2: Comparison of Sulfanyl Group Introduction Methods
| Method | Reagent | Yield (%) |
|---|---|---|
| Alkylation (NaH/DMF) | 3-Methylbutyl iodide | 58 |
| Mitsunobu | 3-Methylbutanethiol | 62 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mechanistic Insights
The reaction proceeds via:
-
Knoevenagel Condensation : Between dimedone and 4-nitrobenzaldehyde to form a chalcone intermediate.
-
Mannich Cyclization : 6-Aminouracil attacks the chalcone, forming the pyrimidine ring.
-
Thioalkylation : SN₂ displacement at C2 of the pyrimidine by the 3-methylbutylsulfanyl nucleophile.
Challenges and Optimizations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
